

LysoFP-NO2 Selectivity for Carbon Monoxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: LysoFP-NO2

Cat. No.: B3026194

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Introduction

LysoFP-NO2 is a fluorescent probe designed for the detection of carbon monoxide (CO) within the lysosomal compartments of living cells. Its operational principle is based on a "turn-on" fluorescence mechanism, where the probe transitions from a non-fluorescent to a highly fluorescent state upon reaction with CO. This transformation involves the reduction of a nitro group to an amino group, a chemical reaction that underpins its sensing capabilities. This guide provides a comprehensive overview of **LysoFP-NO2**, focusing on its selectivity, the experimental protocols for its use, and a critical discussion on its mechanism of action.

Core Mechanism of Action

LysoFP-NO2 consists of a naphthalimide fluorophore, a nitro group that acts as the CO-responsive moiety, and a morpholine unit for lysosomal targeting. In its native state, the electron-withdrawing nitro group quenches the fluorescence of the naphthalimide core. The proposed sensing mechanism involves the reduction of the nitro group (-NO2) to an amino group (-NH2) by carbon monoxide. This conversion restores the fluorophore's intramolecular charge transfer (ICT) process, resulting in a significant increase in fluorescence intensity. The resulting product, LysoFP-NH2, is highly fluorescent.

However, it is crucial to note a significant controversy in the field regarding the direct reactivity of nitro-aromatic probes with CO gas. Research by Yuan, Wang, and others has demonstrated

that **LysoFP-NO2** and similar probes do not react with gaseous CO alone. Instead, their fluorescence activation is dependent on the presence of a ruthenium-based CO-releasing molecule (CORM), such as CORM-2 or CORM-3. This suggests that the ruthenium complex itself, or a species generated from it, is the active agent responsible for the nitro group reduction, not CO directly. This finding has critical implications for the interpretation of experimental results and the design of future studies.

Data Presentation

Optical Properties of LysoFP-NO2 and LysoFP-NH2

Property	LysoFP-NO2	LysoFP-NH2
Excitation Maximum (λ_{ex})	440 nm	450 nm
Emission Maximum (λ_{em})	528 nm	530 nm
Fluorescence Quantum Yield (Φ)	~0.01	~0.53
Molar Extinction Coefficient (ϵ)	$1.8 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	$2.1 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$
Fluorescence Enhancement	>75-fold	-

Selectivity of LysoFP-NO2

The selectivity of **LysoFP-NO2** was evaluated against a panel of reactive oxygen, nitrogen, and sulfur species. The probe exhibited a significant fluorescence response only in the presence of a CO-releasing molecule (CORM-2).

Reactive Species	Concentration	Fluorescence Response
CO Source		
CORM-2	100 μ M	Strong
Reactive Oxygen Species (ROS)		
H ₂ O ₂	1 mM	Negligible
•OH	1 mM	Negligible
O ₂ •-	1 mM	Negligible
1O ₂	1 mM	Negligible
ClO-	1 mM	Negligible
Reactive Nitrogen Species (RNS)		
NO	1 mM	Negligible
ONOO-	1 mM	Negligible
NO ₂ -	1 mM	Negligible
NO ₃ -	1 mM	Negligible
Reactive Sulfur Species (RSS)		
GSH	5 mM	Negligible
Cys	1 mM	Negligible
Hcy	1 mM	Negligible

Experimental Protocols

Synthesis of LysoFP-NO₂

Materials:

- 4-Nitro-1,8-naphthalic anhydride

- 2-(4-Morpholino)ethan-1-amine
- Ethanol
- Reflux condenser
- Magnetic stirrer and hotplate

Procedure:

- A mixture of 4-nitro-1,8-naphthalic anhydride (1.0 eq) and 2-(4-morpholino)ethan-1-amine (1.2 eq) in ethanol is prepared.
- The mixture is refluxed for 6-8 hours with constant stirring.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion of the reaction, the solvent is evaporated under reduced pressure.
- The resulting solid is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield **LysoFP-NO2** as a pale-yellow solid.

Cell Culture and Imaging

Cell Lines:

- MCF-7 (human breast adenocarcinoma)
- HepG2 (human liver cancer)

Materials:

- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **LysoFP-NO2** stock solution (in DMSO)

- CORM-2 (or other CO source)
- Phosphate-buffered saline (PBS)
- Fluorescence microscope with appropriate filter sets

Procedure:

- MCF-7 or HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cells are seeded in a suitable imaging dish or plate and allowed to adhere overnight.
- The cells are washed with PBS and then incubated with a solution of **LysoFP-NO₂** (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C.
- After incubation, the cells are washed with PBS to remove excess probe.
- To induce CO production, the cells are treated with a CO-releasing molecule (e.g., 50-100 µM CORM-2) for a specified time (e.g., 30-60 minutes).
- The cells are then washed with PBS and imaged using a fluorescence microscope. For **LysoFP-NO₂**, excitation is typically performed around 440 nm, and emission is collected around 530 nm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of LysoFP-NH₂ was determined using a relative method with quinine sulfate in 0.1 M H₂SO₄ ($\Phi = 0.54$) as a reference standard.

Procedure:

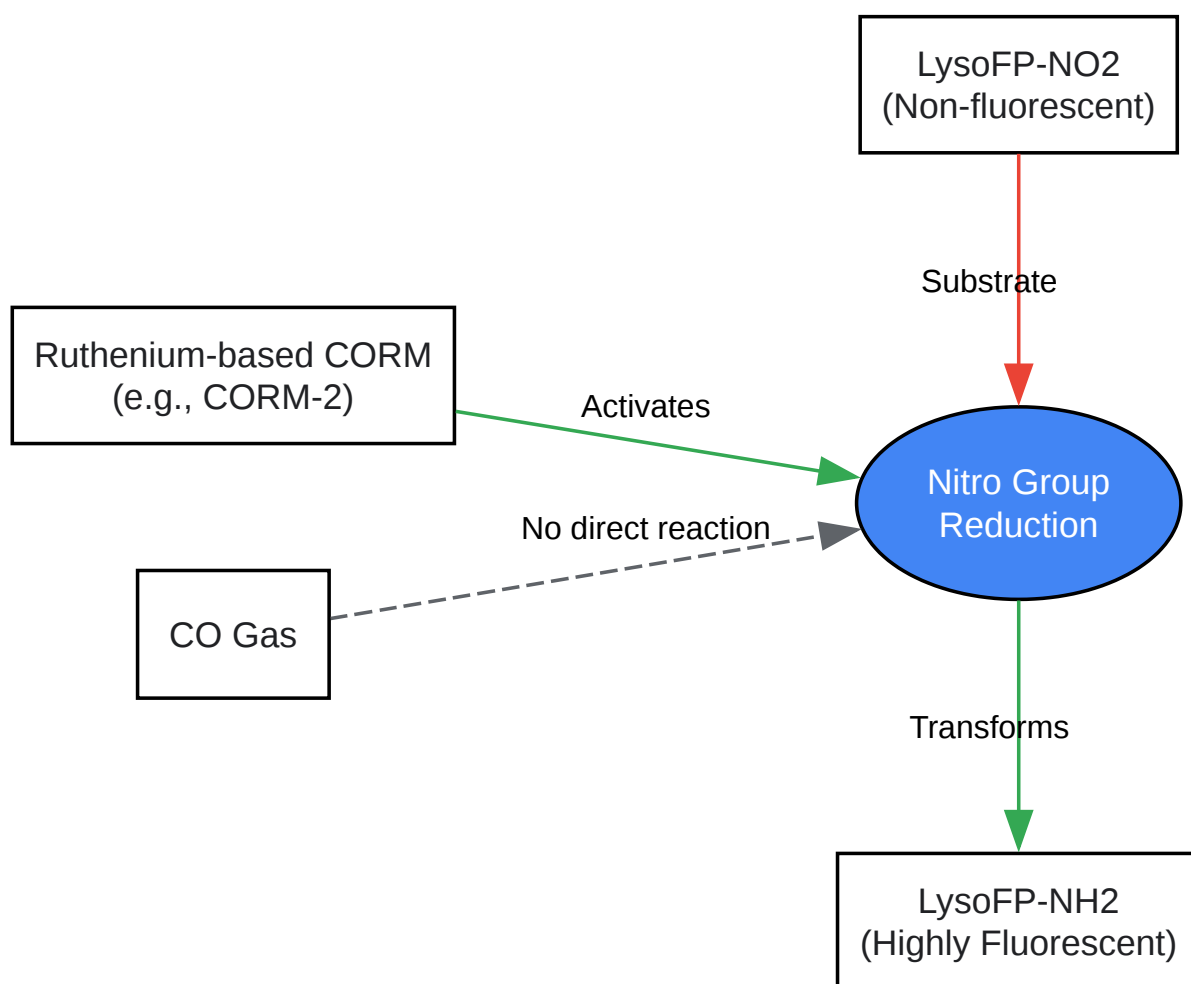
- The absorbance of the reference and the sample solutions at the excitation wavelength is measured and kept below 0.05 to minimize inner filter effects.
- The fluorescence emission spectra of the reference and the sample are recorded under the same experimental conditions (excitation wavelength, slit widths).

- The integrated fluorescence intensities of the reference and the sample are calculated.
- The quantum yield is calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{ref}} \times (I_{\text{sample}} / I_{\text{ref}}) \times (A_{\text{ref}} / A_{\text{sample}}) \times (\eta_{\text{sample}} / \eta_{\text{ref}})$$

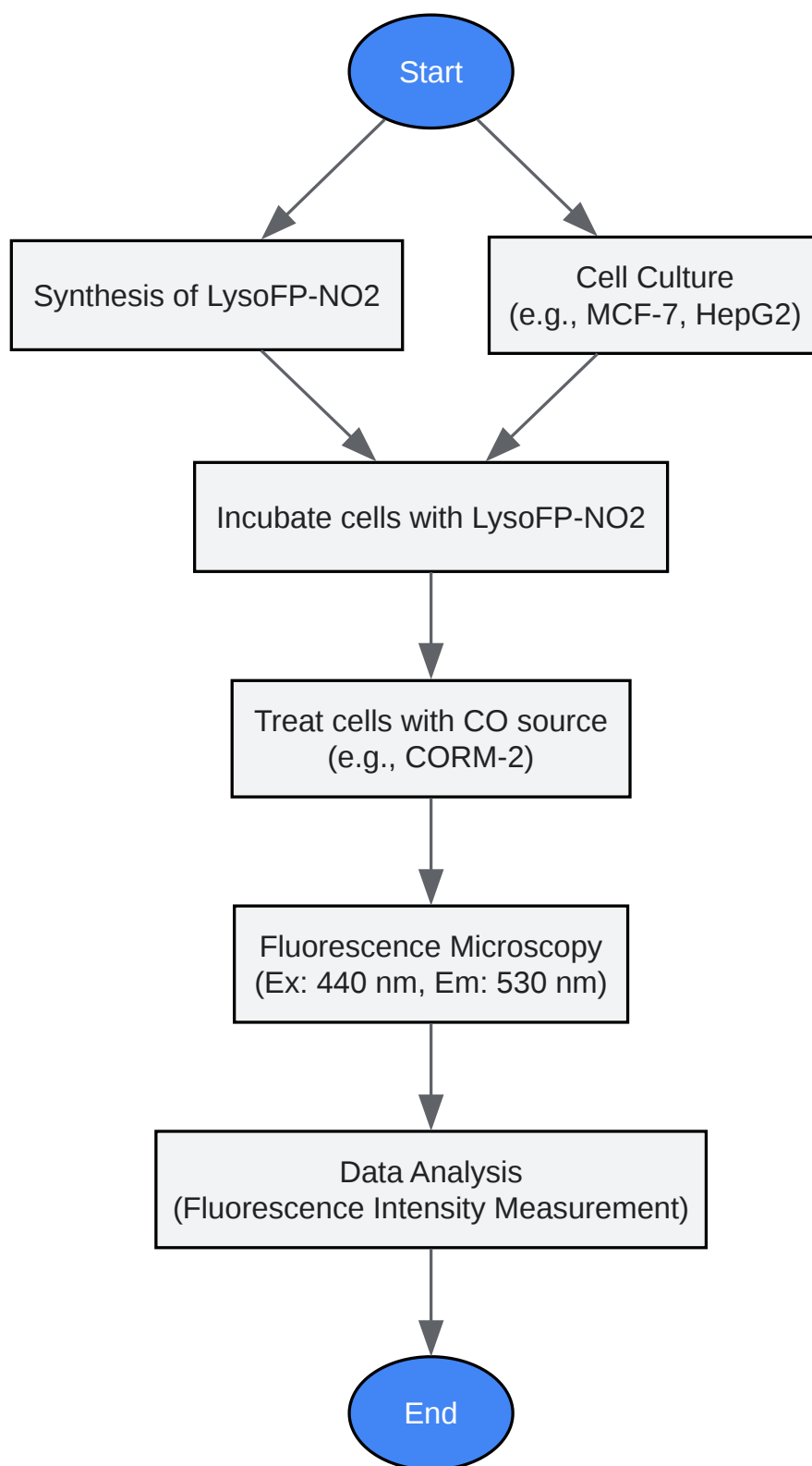
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Mandatory Visualization



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Caption: Proposed reaction pathway for the activation of **LysoFP-NO2**.



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Caption: General experimental workflow for using **LysoFP-NO2** in living cells.

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